molecular formula C7H8N4O3 B2535978 1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one CAS No. 340968-89-0

1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one

Cat. No.: B2535978
CAS No.: 340968-89-0
M. Wt: 196.166
InChI Key: CZNVPFBZYFYUDM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with cyclopropyl ketone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific combination of the cyclopropyl and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopropyl-2-(3-nitro-1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c12-6(5-1-2-5)3-10-4-8-7(9-10)11(13)14/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNVPFBZYFYUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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